Acetamide,N-2H-1-benzopyran-4-yl-
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Overview
Description
Acetamide, N-2H-1-benzopyran-4-yl- is a chemical compound with the molecular formula C11H11NO2. It is known for its unique structure, which includes a benzopyran ring fused with an acetamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-2H-1-benzopyran-4-yl- typically involves the reaction of 4-hydroxycoumarin with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through acetylation of the hydroxyl group, followed by the formation of the acetamide linkage .
Industrial Production Methods
Industrial production of Acetamide, N-2H-1-benzopyran-4-yl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-2H-1-benzopyran-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
Acetamide, N-2H-1-benzopyran-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-2H-1-benzopyran-4-yl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A compound with a similar benzopyran structure but without the acetamide group.
4-Hydroxycoumarin: A precursor in the synthesis of Acetamide, N-2H-1-benzopyran-4-yl-.
Warfarin: An anticoagulant drug derived from 4-hydroxycoumarin.
Uniqueness
Acetamide, N-2H-1-benzopyran-4-yl- is unique due to its specific acetamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(2H-chromen-4-yl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
BRMCPHFLFPRQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCOC2=CC=CC=C12 |
Origin of Product |
United States |
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